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molecular formula C8H13ClN4 B8577560 2-Amino-4-tert-butylamino-6-chloropyrimidine

2-Amino-4-tert-butylamino-6-chloropyrimidine

Cat. No. B8577560
M. Wt: 200.67 g/mol
InChI Key: ZPXNHWOXPKEPBK-UHFFFAOYSA-N
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Patent
US08697685B2

Procedure details

To 4,6-dichloro-2-pyrimidinamine (400 mg, 2.44 mmol) in CH3CN (5 mL) were added (1,1-dimethylethyl)amine (0.34 mL, 3.17 mmol) and triethylamine (1.36 mL, 9.76 mmol), and the reaction mixture was heated in a microwave at 170° C. for a total of 2.25 hours, checking the progression of the reaction at regular intervals. The mixture was cooled down and evaporated. The resulting residue was partitioned between EtOAc and water, and extracted with EtOAc (2×) and CH2Cl2 (2×). The organics were washed with water and brine, dried (MgSO4), filtered and evaporated. The resulting solid was triturated with Et2O and dried in vacuo to afford the title compound (440 mg). LC-MS (ES) m/z=201, 203 [M+H]+.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
1.36 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4]([NH2:9])[N:3]=1.[CH3:10][C:11]([NH2:14])([CH3:13])[CH3:12].C(N(CC)CC)C>CC#N>[Cl:8][C:6]1[N:5]=[C:4]([NH2:9])[N:3]=[C:2]([NH:14][C:11]([CH3:13])([CH3:12])[CH3:10])[CH:7]=1

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
ClC1=NC(=NC(=C1)Cl)N
Name
Quantity
0.34 mL
Type
reactant
Smiles
CC(C)(C)N
Name
Quantity
1.36 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the progression of the reaction at regular intervals
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled down
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resulting residue was partitioned between EtOAc and water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×) and CH2Cl2 (2×)
WASH
Type
WASH
Details
The organics were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resulting solid was triturated with Et2O
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC(=N1)N)NC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 440 mg
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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